Perfluorocyclohexanecarbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

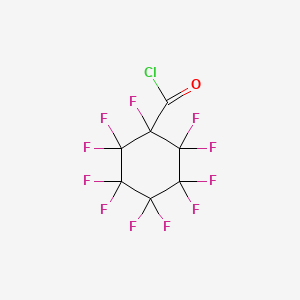

Structure

3D Structure

Properties

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7ClF11O/c8-1(20)2(9)3(10,11)5(14,15)7(18,19)6(16,17)4(2,12)13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOWALSHDVHATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7ClF11O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380760 | |

| Record name | 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58816-79-8 | |

| Record name | 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58816-79-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Perfluorocyclohexanecarbonyl Chloride: Properties, Reactivity, and Applications

This guide provides a comprehensive overview of the fundamental properties, reactivity, and applications of perfluorocyclohexanecarbonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective and safe utilization in a laboratory setting.

Core Molecular Attributes

This compound, with the molecular formula C₇ClF₁₁O, is a fully fluorinated derivative of cyclohexanecarbonyl chloride.[1] The substitution of all hydrogen atoms with fluorine imparts unique physicochemical properties to the molecule, including high thermal and chemical stability.[2]

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

| CAS Number | 58816-79-8 | [1] |

| Molecular Formula | C₇ClF₁₁O | [1] |

| Molecular Weight | 344.51 g/mol | [1] |

| Predicted Boiling Point | ~139.1 °C at 760 mmHg | [1] |

| Melting Point | 95-96 °C | [1] |

| Appearance | Colorless liquid or solid | |

| Solubility | Expected to be soluble in fluorinated and some organic solvents. Insoluble in water. |

Synthesis and Handling

2.1. Synthetic Pathways

The synthesis of this compound typically starts from its corresponding carboxylic acid, perfluorocyclohexanecarboxylic acid. Standard methods for converting carboxylic acids to acyl chlorides can be employed, with modifications to accommodate the properties of perfluorinated compounds.

A common laboratory-scale synthesis involves the reaction of perfluorocyclohexanecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of a catalyst, such as a catalytic amount of dimethylformamide (DMF), is often employed to facilitate the reaction.

Experimental Protocol: Synthesis from Perfluorocyclohexanecarboxylic Acid

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The apparatus should be thoroughly dried to prevent hydrolysis of the reagents and product.

-

Reagents: Charge the flask with perfluorocyclohexanecarboxylic acid and a suitable solvent, such as a high-boiling point fluorinated solvent or an inert chlorinated solvent.

-

Chlorination: Add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the reaction mixture.

-

Catalysis: Introduce a catalytic amount of dry DMF.

-

Reaction: Gently heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Workup: After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Caption: Synthesis of this compound.

2.2. Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[3][4][5] It may also cause respiratory irritation.[3] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5] This compound reacts violently with water, so it must be handled and stored in a moisture-free environment.[3]

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of the perfluorinated ring and the chlorine atom. It readily undergoes nucleophilic acyl substitution reactions.

3.1. Hydrolysis

This compound reacts vigorously with water to produce perfluorocyclohexanecarboxylic acid and hydrochloric acid.[3] This reaction is typically exothermic and results in the release of corrosive HCl gas.

3.2. Reactions with Nucleophiles

Due to its high reactivity, this compound is a valuable reagent for introducing the perfluorocyclohexanecarbonyl moiety into various molecules.

-

Alcohols: It reacts readily with alcohols to form the corresponding esters.[6][7][8][9] These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced.

-

Amines: Primary and secondary amines react rapidly with this compound to yield the corresponding amides. Typically, two equivalents of the amine are used, with one equivalent acting as a nucleophile and the second as a base to neutralize the HCl byproduct.

-

Other Nucleophiles: It can also react with other nucleophiles, such as carbanions and thiols, to form ketones and thioesters, respectively.

Caption: Key reactions of this compound.

Spectroscopic and Analytical Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: This is the most informative NMR technique for this compound. The spectrum is expected to be complex due to the numerous fluorine atoms in different chemical environments and their spin-spin coupling. Based on data for perfluorocyclohexyl ethers, the ¹⁹F chemical shifts are expected to span a wide range.[10] The fluorine atoms on the cyclohexane ring will exhibit complex multiplets due to geminal and vicinal F-F coupling.

-

¹³C NMR: The carbonyl carbon is expected to resonate in the typical acyl chloride region (around 160-180 ppm). The carbons of the perfluorinated ring will show signals at lower field compared to their hydrocarbon analogs and will be split by the directly attached fluorine atoms (large ¹JCF coupling constants).

4.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration, typically found in the range of 1750-1815 cm⁻¹ for acyl chlorides.[11][12] Strong C-F stretching vibrations are also expected in the region of 1100-1300 cm⁻¹.

4.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak, although it may be of low intensity. Fragmentation patterns will likely involve the loss of Cl, CO, and various fluorocarbon fragments. Due to the presence of chlorine, the molecular ion and chlorine-containing fragments will exhibit a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio).

4.4. Analytical Methods

As a per- and polyfluoroalkyl substance (PFAS), the analysis of this compound can be approached using established methods for this class of compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Given its predicted boiling point, GC-MS is a suitable technique for the analysis of this compound.[2][4][13][14] Derivatization may not be necessary due to its volatility.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): While less common for volatile compounds, LC-MS/MS is a powerful tool for the detection of a wide range of PFAS in various matrices and could be adapted for this compound, particularly for trace analysis in complex samples.[1][3][5][15][16]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate or a fluorinated solvent).

-

GC Conditions:

-

Column: A mid-polarity column, such as a DB-624, is often suitable for separating fluorinated compounds.[14]

-

Injector: Use a split/splitless injector, with the temperature set appropriately to ensure volatilization without degradation.

-

Oven Program: A temperature ramp starting from a low temperature (e.g., 40 °C) to a high temperature (e.g., 250 °C) is typically used to ensure good separation.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Full scan mode can be used for identification, while selected ion monitoring (SIM) can be used for quantification to enhance sensitivity.[4]

-

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, primarily for the introduction of the perfluorocyclohexyl group. This moiety can significantly alter the properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[17]

Potential applications include:

-

Pharmaceutical and Agrochemical Synthesis: Incorporation of the perfluorocyclohexyl group can enhance the efficacy and pharmacokinetic properties of active pharmaceutical ingredients and agrochemicals.

-

Materials Science: Used in the synthesis of specialty polymers and surface coatings where high thermal and chemical resistance are required.

-

Reagent in Organic Synthesis: Its high reactivity makes it a useful reagent for a variety of chemical transformations.

References

-

Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. PubMed Central. Available from: [Link]

-

Detecting Environmental PFAS Using Liquid Chromatography–Tandem Mass Spectrometry. Spectroscopy Online. 2022 Jan 21. Available from: [Link]

-

Quantitative Analysis of PFAS in Drinking Water Using Liquid Chromatography Tandem Mass Spectrometry. Spectroscopy Online. Available from: [Link]

-

Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification. Innovatech Labs. 2024 Dec 24. Available from: [Link]

-

Targeted Quantitation of Legacy and Emerging Per- and Polyfluoroalkyl Substances (PFAS) in Water Using the Agilent 6470 Triple Quadrupole LC/MS System. Agilent. Available from: [Link]

-

PFAS Analysis: Application Notebook. Shimadzu. Available from: [Link]

-

Analytical Methods. Royal Society of Chemistry. Available from: [Link]

-

Novel Polyfluorinated Compounds Identified Using High Resolution Mass Spectrometry Downstream of Manufacturing Facilities near Decatur, Alabama. ACS Publications. Available from: [Link]

-

Monitoring for Per- and Poly-Fluoroalkyl (PFAS) with Advanced Mass Spectrometry– Based Methods. Spectroscopy Online. 2020 Oct 2. Available from: [Link]

-

Accurate Mass Library for PFAS Analysis in Environmental Samples and Workflow for Identification of Pollutants in Drinking Water Using GC/Q-TOF. Agilent. 2023 Dec 5. Available from: [Link]

-

Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. PMC. Available from: [Link]

-

Determination of Perfluorinated Compounds in Packaging Materials and Textiles Using Pressurized Liquid Extraction with Gas Chromatography-Mass Spectrometry. ResearchGate. 2025 Aug 6. Available from: [Link]

-

Temperature-dependent changes in the 19F NMR spectra of perfluorocyclohexyl ethers. Sci-Hub. Available from: [Link]

-

Synthesis of acyl fluorides from bioactive carboxylic acids with.... ResearchGate. Available from: [Link]

-

Direct Amidation of Tertiary N-Benzylamines. ACS Publications. 2026 Jan 15. Available from: [Link]

-

Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. ResearchGate. 2024 Apr 5. Available from: [Link]

-

Perfluorinated Carboxylic Acids. Synthesis and Application.. Fluorine Notes. Available from: [Link]

-

Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. PubMed. 2008 Jan 17. Available from: [Link]

-

Acyl chlorides and alcohols. Save My Exams. 2025 Mar 31. Available from: [Link]

-

Acyl fluoride synthesis by fluorination. Organic Chemistry Portal. Available from: [Link]

-

Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. National Institutes of Health. 2024 Apr 23. Available from: [Link]

-

Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties. ResearchGate. Available from: [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Available from: [Link]

- Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones. Google Patents.

-

19F Chemical Shifts and Coupling Constants. UC Santa Barbara. Available from: [Link]

-

19Flourine NMR. University of Ottawa. Available from: [Link]

-

Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. 2015 Oct 2. Available from: [Link]

-

-

ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available from: [Link]

-

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Available from: [Link]

-

Perfluorinated Carboxylic Acids. Synthesis and Application. Fluorine Notes. Available from: [Link]

-

Methods of Analysis for Fluorine. OUCI. Available from: [Link]

-

Reaction of Acyl Chlorides with Alcohols. YouTube. 2024 Nov 11. Available from: [Link]

-

IR: carbonyl compounds. UCLA. Available from: [Link]

- Process for preparing polyfluorocarboxylic acid chlorides and perfluorocarboxylic acid chlorides. Google Patents.

-

Synthesis of acyl fluorides from carboxylic acids with different fluorination reagents (selected).. ResearchGate. Available from: [Link]

-

Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. 2023 Jan 22. Available from: [Link]

-

reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Available from: [Link]

-

14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. YouTube. 2018 Sep 20. Available from: [Link]

-

The Carbonyl Group, Part I: Introduction. Spectroscopy Online. 2017 Sep 1. Available from: [Link]

-

IR signals for carbonyl compounds (video). Khan Academy. Available from: [Link]

-

Test for Acyl Chlorides. Save My Exams. 2026 Jan 13. Available from: [Link]

Sources

- 1. Fast and High-Resolution LC-MS Separation of PFAS [sigmaaldrich.com]

- 2. Thermal desorption - gas chromatography - mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]

- 5. agilent.com [agilent.com]

- 6. savemyexams.com [savemyexams.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Sci-Hub. Temperature-dependent changes in the 19F NMR spectra of perfluorocyclohexyl ethers / Journal of Fluorine Chemistry, 1996 [sci-hub.ru]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. youtube.com [youtube.com]

- 13. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. lcms.cz [lcms.cz]

- 17. pharmtech.com [pharmtech.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Undecafluorocyclohexanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Perfluorinated Moieties in Advanced Chemistry

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for fine-tuning physicochemical and biological properties. The unique electronic nature of fluorine, being the most electronegative element, imparts profound effects on molecular conformation, lipophilicity, metabolic stability, and binding affinity. Among the diverse array of fluorinated building blocks, perfluorinated cycloalkyl motifs have garnered significant attention. This guide provides a comprehensive technical overview of the synthesis, characterization, and applications of a key exemplar of this class: undecafluorocyclohexanecarbonyl chloride. This versatile reagent serves as a gateway for introducing the undecafluorocyclohexyl moiety, a valuable pharmacophore and material science component.

Synthesis of Undecafluorocyclohexanecarbonyl Chloride: A Detailed Protocol and Mechanistic Rationale

The most direct and widely employed route to undecafluorocyclohexanecarbonyl chloride is the conversion of its corresponding carboxylic acid, undecafluorocyclohexanecarboxylic acid. This transformation is typically achieved through the use of a variety of chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common and effective.

The choice of chlorinating agent is often dictated by the desired reaction conditions and the scale of the synthesis. Thionyl chloride is a cost-effective and powerful reagent, while oxalyl chloride often allows for milder reaction conditions and easier purification due to the gaseous nature of its byproducts.[1]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol provides a representative procedure for the synthesis of undecafluorocyclohexanecarbonyl chloride from undecafluorocyclohexanecarboxylic acid using thionyl chloride.

Materials:

-

Undecafluorocyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂), freshly distilled

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene

-

Dry glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, place undecafluorocyclohexanecarboxylic acid.

-

Addition of Reagents: Under a positive pressure of inert gas, add an excess of freshly distilled thionyl chloride (typically 2-5 equivalents). To this suspension, add a catalytic amount (1-2 drops) of anhydrous DMF.

-

Reaction Progression: The reaction mixture is gently heated to reflux (approximately 80 °C). The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: After cooling to room temperature, the excess thionyl chloride is removed by distillation under atmospheric pressure. To ensure complete removal, anhydrous toluene can be added and subsequently removed under reduced pressure (azeotropic distillation). The crude undecafluorocyclohexanecarbonyl chloride is then purified by fractional distillation under reduced pressure to yield the final product as a colorless liquid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Acyl chlorides are highly reactive towards moisture. The use of an inert atmosphere prevents the hydrolysis of the product back to the carboxylic acid.

-

Excess Thionyl Chloride: Using an excess of the reagent ensures the complete conversion of the carboxylic acid.

-

Catalytic DMF: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent.[2]

-

Azeotropic Distillation: Toluene forms a low-boiling azeotrope with any remaining thionyl chloride, facilitating its complete removal.

Comprehensive Characterization: A Spectroscopic Roadmap

The unambiguous identification and purity assessment of undecafluorocyclohexanecarbonyl chloride rely on a combination of spectroscopic techniques.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is the most informative technique for the characterization of this molecule, owing to the high natural abundance and sensitivity of the ¹⁹F nucleus.[3] The spectrum will exhibit a complex pattern of signals corresponding to the eleven fluorine atoms in different chemical environments. The chemical shifts are influenced by the proximity to the electron-withdrawing carbonyl group and the stereochemical arrangement (axial vs. equatorial) on the cyclohexane ring.[4]

Predicted ¹⁹F NMR Data:

| Fluorine Environment | Predicted Chemical Shift Range (ppm vs. CFCl₃) |

| -CF₂- (positions 2, 3, 4, 5) | -120 to -140 |

| -CF- (position 6) | -170 to -190 |

| Axial Fluorines | Generally upfield of equatorial fluorines |

| Equatorial Fluorines | Generally downfield of axial fluorines |

Note: These are estimated ranges and actual values may vary depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| C=O (carbonyl) | 160 - 170 |

| -CF₂- | 105 - 120 |

| -CF- | 85 - 100 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1780 - 1820 | Strong |

| C-F Stretch | 1100 - 1400 | Strong, broad |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

The high frequency of the C=O stretch is characteristic of acyl chlorides and is a key diagnostic feature.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of undecafluorocyclohexanecarbonyl chloride (C₇F₁₁ClO) should be observed. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak.[6]

-

Key Fragmentation Patterns: Common fragmentation pathways include the loss of the chlorine radical (M-Cl) and the loss of the carbonyl group (M-CO).[7][8] Further fragmentation of the perfluorinated ring is also expected.

Applications in Research and Drug Development

Undecafluorocyclohexanecarbonyl chloride is a valuable building block for the introduction of the perfluorocyclohexyl group into a variety of molecules. This moiety can significantly enhance the pharmacological properties of drug candidates.

-

Modulation of Lipophilicity: The highly fluorinated ring can increase the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.

-

Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, which can lead to a longer half-life and improved pharmacokinetic profile of a drug.[9]

-

Conformational Control: The bulky and rigid nature of the perfluorocyclohexyl group can be used to control the conformation of a molecule, potentially leading to increased binding affinity and selectivity for its biological target.

-

Materials Science: Perfluorinated acyl chlorides are also used in the synthesis of specialty polymers and materials with unique properties such as high thermal stability, chemical resistance, and low surface energy.[10]

Safety and Handling

Undecafluorocyclohexanecarbonyl chloride is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[11][12][13][14][15]

-

Reactivity: It is highly reactive with water and other nucleophiles, releasing corrosive hydrogen chloride gas.

-

Toxicity: The vapors are irritating to the respiratory system, and the liquid can cause severe skin and eye burns.

Conclusion

Undecafluorocyclohexanecarbonyl chloride is a key synthetic intermediate that provides access to the valuable perfluorocyclohexyl moiety. A thorough understanding of its synthesis, purification, and comprehensive characterization is essential for its effective utilization in research and development. The strategic incorporation of this building block into drug candidates and advanced materials holds significant promise for the future of these fields.

References

-

DIAL@UCLouvain. (n.d.). Synthesis of thionyl chloride: (LC015). Retrieved from [Link]

- Homer, J., & Thomas, L. F. (1963). Nuclear Magnetic Resonance Spectra of Cyclic Fluorocarbons. Part 1.--19F Spectra of Fluorocyclohexanes. Journal of the Chemical Society (Resumed), 1963, 441-447.

-

Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved from [Link]

- Lu, Y., & Miller, R. E. (2008). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. The Journal of Physical Chemistry A, 112(14), 2891–2899.

-

UCF CHM2211. (2026, January 15). Chapter 14.29 - List of Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

-

Kobe University. (2022, September 22). Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer. Kobe University News site. Retrieved from [Link]

- Google Patents. (n.d.). US2393247A - Process for the preparation of thionyl chloride.

-

Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

- Google Patents. (n.d.). US5245063A - Preparation of carbonyl chlorides.

-

GHC. (2024, June 6). Carbonyl Chloride SECTION 1: Identification of the substance/mixture and of the company/undertaking. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

-

Thyzoid. (2022, April 8). Making thionyl chloride [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2011, August 30). thionyl chloride synthesis. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. Retrieved from [Link]

- Zhang, W., et al. (n.d.). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf.

- Maas, L. M., Haswell, A., Hughes, R., & Hopkinson, M. N. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 921-930.

- Overend, J., & Evans, J. C. (1959). The infrared spectra and vibrational assignments of the acetyl halides. Transactions of the Faraday Society, 55, 1817-1826.

-

ResearchGate. (2025, August 7). (PDF) Fragmentation pathways and structural characterization of organophosphorus compounds related to CWC by electron ionization and electrospray ionization tandem mass spectrometry. Retrieved from [Link]

- Maas, L. M., Haswell, A., Hughes, R., & Hopkinson, M. N. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 921-930.

-

Angene Chemical. (2021, May 1). Safety Data Sheet - Undecanoyl chloride. Retrieved from [Link]

-

Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

-

Waters Corporation. (2018, August 22). Fundamentals of MS (7 of 7) - Fragmentation [Video]. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

University of Sheffield. (n.d.). 19Flourine NMR. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. Nuclear magnetic resonance spectra of cyclic fluorocarbons. Part 1.—19F spectra of fluorocyclohexanes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US2393247A - Process for the preparation of thionyl chloride - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer | Kobe University News site [kobe-u.ac.jp]

- 11. fishersci.com [fishersci.com]

- 12. ghc.de [ghc.de]

- 13. tcichemicals.com [tcichemicals.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. angenechemical.com [angenechemical.com]

Perfluorocyclohexanecarbonyl Chloride: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of CAS Number 58816-79-8 for Applications in Research and Development

Forward

Perfluorocyclohexanecarbonyl chloride, bearing the CAS number 58816-79-8, represents a unique and highly reactive building block in the landscape of fluorinated organic compounds. Its perfluorinated cyclohexyl moiety imparts distinct physicochemical properties that are increasingly sought after in the design of advanced materials and novel therapeutic agents. The potent electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the acyl chloride group, making it a valuable reagent for the introduction of the perfluorocyclohexyl motif. This guide offers a comprehensive overview of its synthesis, reactivity, and applications, with a focus on providing practical insights and methodologies for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless to light-colored liquid with a sharp, pungent odor characteristic of acyl chlorides. The presence of a perfluorinated ring structure results in a high density and a relatively low refractive index.

| Property | Value | Reference |

| CAS Number | 58816-79-8 | |

| Molecular Formula | C₇ClF₁₁O | [1][2] |

| Molecular Weight | 344.51 g/mol | [1] |

| Boiling Point | 95-96 °C | |

| Density | 1.77 g/cm³ |

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of its corresponding carboxylic acid, perfluorocyclohexanecarboxylic acid. This transformation is a standard procedure in organic synthesis, often employing common chlorinating agents.

Synthesis via Thionyl Chloride

A prevalent and effective method for the preparation of acyl chlorides from carboxylic acids involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).

Reaction:

Conceptual Workflow for Synthesis:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place perfluorocyclohexanecarboxylic acid (1.0 eq).

-

Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-3 eq) to the flask. Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under atmospheric pressure.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the pure product.

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the inductive effect of both the chlorine atom and the perfluorinated ring. This makes it a highly reactive acylating agent.

Acylation of Amines to Form Amides

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted perfluorocyclohexylamides. These reactions are typically rapid and exothermic, often requiring cooling and the presence of a base to neutralize the HCl byproduct.

Reaction:

Conceptual Workflow for Amide Synthesis:

Caption: General workflow for the synthesis of amides.

Experimental Protocol for the Synthesis of N-Benzyl-perfluorocyclohexanecarboxamide:

-

Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere.

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq) in the same solvent to the stirred amine solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Esterification with Alcohols

In a similar fashion, this compound reacts with alcohols to form perfluorocyclohexyl esters. These reactions are often catalyzed by a base, such as pyridine, which also acts as a scavenger for the generated HCl.

Reaction:

Experimental Protocol for the Synthesis of Methyl Perfluorocyclohexanecarboxylate:

-

Reaction Setup: In a flask, combine methanol (1.5 eq) and pyridine (1.2 eq) in a suitable anhydrous solvent like dichloromethane.

-

Addition of Acyl Chloride: Cool the mixture to 0 °C and slowly add this compound (1.0 eq).

-

Reaction: Allow the reaction to proceed at room temperature with stirring for several hours.

-

Work-up: Dilute the reaction mixture with the solvent and wash with water, dilute HCl, and saturated sodium bicarbonate solution.

-

Purification: Dry the organic phase, remove the solvent in vacuo, and purify the resulting ester by distillation.

Applications in Drug Discovery and Materials Science

The incorporation of highly fluorinated moieties, such as the perfluorocyclohexyl group, into organic molecules can profoundly alter their physical, chemical, and biological properties. This makes this compound a valuable reagent in both pharmaceutical and materials science research.

Role in Drug Discovery

The introduction of fluorine and fluorinated groups into drug candidates is a widely employed strategy to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. The perfluorocyclohexyl group can serve as a bioisostere for other lipophilic groups, potentially leading to improved pharmacokinetic profiles. While specific examples of marketed drugs containing a perfluorocyclohexyl moiety directly derived from this acyl chloride are not prevalent in publicly accessible literature, its utility lies in the synthesis of novel chemical entities for screening and lead optimization.

Applications in Materials Science

Perfluorinated compounds are known for their high thermal stability, chemical inertness, and unique surface properties. This compound can be used as a monomer or a modifying agent in the synthesis of specialty polymers. For instance, it can be used to introduce perfluorinated side chains onto polymer backbones, thereby imparting hydrophobicity, oleophobicity, and low surface energy to the material. Such polymers find applications in coatings, membranes, and advanced textiles.

Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹⁹F NMR | Complex multiplets in the range of -100 to -180 ppm are expected for the CF₂ and CF groups of the perfluorocyclohexyl ring. |

| ¹³C NMR | The carbonyl carbon should appear in the downfield region, typically around 160-170 ppm. Signals for the carbons of the perfluorinated ring will show complex splitting due to C-F coupling. |

| ¹H NMR | For the acyl chloride itself, no proton signals will be observed. For its derivatives, characteristic proton signals corresponding to the introduced organic moiety will be present. |

| IR Spectroscopy | A strong absorption band in the region of 1780-1820 cm⁻¹ is characteristic of the C=O stretch of an acyl chloride. C-F stretching vibrations will appear in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and parts of the perfluorinated ring. |

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It reacts with water and other protic solvents to release corrosive hydrogen chloride gas. Therefore, all glassware and reagents should be thoroughly dried before use, and reactions should be conducted under an inert atmosphere. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a highly reactive and versatile building block that offers a gateway to a wide range of perfluorinated compounds. Its unique properties make it a valuable tool for researchers in medicinal chemistry and materials science seeking to modulate molecular properties through the introduction of the perfluorocyclohexyl moiety. The synthetic protocols and reactivity patterns outlined in this guide provide a solid foundation for its effective utilization in the laboratory. As the demand for advanced fluorinated molecules continues to grow, the importance of reagents like this compound in enabling innovation is set to increase.

References

- Alfa Chemistry. This compound. [URL: https://www.alfa-chemistry.com/cas_58816-79-8.htm]

- Scribd. List of Fluorine Compounds. [URL: https://www.scribd.com/document/399580547/List-of-Fluorine-Compounds]

Sources

An In-Depth Technical Guide to Perfluorocyclohexanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding a Highly Reactive Fluorinated Building Block

Perfluorocyclohexanecarbonyl chloride, with the chemical formula C₇ClF₁₁O, is a highly reactive, fully fluorinated acyl chloride.[1] Its unique structure, combining a stable perfluorinated cyclohexane ring with a reactive carbonyl chloride functional group, makes it a subject of interest for introducing perfluorocyclohexyl moieties in synthetic chemistry. The high degree of fluorination imparts distinct properties, such as thermal stability and unique solubility characteristics, while the acyl chloride group serves as a versatile handle for a wide range of chemical transformations. This guide provides a comprehensive overview of its known physical properties, expected chemical behavior based on its functional groups, and the analytical considerations crucial for its use in a research and development setting.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its application in a laboratory setting, influencing everything from reaction setup to purification and storage. While experimentally determined data for some properties of this compound are not widely published, we can consolidate the available information and provide context based on related structures.

| Property | Value / Information | Source / Context |

| Chemical Formula | C₇ClF₁₁O | [1] |

| Molecular Weight | 344.51 g/mol | [1] |

| CAS Number | 58816-79-8 | [1] |

| Melting Point | 95-96°C | [1] |

| Boiling Point | ~139.1°C (Predicted, at 760 mmHg) | [1] |

| Density | Not experimentally reported. Expected to be significantly higher than water (>1.7 g/cm³) based on analogous perfluorinated compounds. For example, the density of Perfluorooctanoyl chloride is 1.744 g/cm³.[2] | |

| Refractive Index | Not experimentally reported. | |

| Solubility | Not quantitatively reported. As a perfluorinated compound, it is expected to exhibit limited solubility in common hydrocarbon-based organic solvents and water, but higher solubility in fluorinated solvents. It is reactive with protic solvents like water and alcohols. |

Expert Insight: The high melting point for a molecule of this size is noteworthy and suggests strong intermolecular forces in the solid state, likely due to the highly polarized C-F bonds and the overall molecular shape allowing for efficient crystal packing. The predicted boiling point is consistent with a compound of its molecular weight. Researchers should anticipate its high density when planning biphasic reactions.

Chemical Structure and Reactivity Profile

The reactivity of this compound is dominated by the electrophilic carbonyl carbon, making it a classic substrate for nucleophilic acyl substitution.

Caption: Recommended workflow for safe handling and storage.

Methodology for Safe Handling:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or laminate), safety goggles, a face shield, and a lab coat.

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.

-

Inert Conditions: Due to its high reactivity with atmospheric moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon). Use dry glassware and solvents.

-

Spill Management: Keep a suitable neutralizing agent (e.g., sodium bicarbonate) readily available in case of a spill.

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C, away from incompatible materials such as water, bases, and oxidizing agents. [1]

Conclusion and Future Outlook

This compound is a potent reagent for specialized applications in materials science and synthetic chemistry. Its utility is derived directly from its physical properties: the stability and unique character of the perfluorinated ring combined with the high reactivity of the acyl chloride group. While a comprehensive, publicly available dataset of its experimental physical properties is lacking, a strong predictive understanding based on the chemistry of analogous compounds allows for its effective and safe use. Further research into this and similar highly fluorinated building blocks will undoubtedly open new avenues in the design of advanced materials and complex molecules.

References

-

M. D. El-Amri, P. Keiffer, D. La-Hoz, and M. P. M. Marques, "Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics," PMC - NIH. Available: [Link]

-

S. Wallace, S. Lambrakos, A. Shabaev, and L. Massa, "On using DFT to construct an IR spectrum database for PFAS molecules," ResearchGate. Available: [Link]

-

S. Wallace, S. Lambrakos, A. Shabaev, and L. Massa, "Calculated IR absorption spectra for perfluoroalkyl and polyfluoroalkyl (PFAS) molecules," Semantic Scholar. Available: [Link]

-

S. Wallace, S. Lambrakos, A. Shabaev, and L. Massa, "IR Absorption Spectra for PFAS Molecules Calculated Using Density Functional Theory," DTIC. Available: [Link]

-

ResearchGate, "Infrared (IR) spectroscopy‐led insights into PFAS binding. IR spectra..." Available: [Link]

-

C. Delobel, A. Panossian, G. Hanquet, F. R. Leroux, and T. Billard, "Comparative reaction pathways of acyl fluorides and chlorides with amines," ResearchGate. Available: [Link]

-

"Reactions of Acid Chlorides (ROCl) with Nucleophiles," Chemistry Steps. Available: [Link]

-

The Journal of Organic Chemistry 1976 Volume.41 No.13. Available: [Link]

-

"this compound," Oakwood Chemical. Available: [Link]

-

"Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents," NIH. Available: [Link]

-

"Perfluoroalkyl iodide," Wikipedia. Available: [Link]

-

"Ch20: Spectroscopic Analysis : Acyl Chlorides," University of Calgary. Available: [Link]

-

"Refractive Index Physics Lab," Scribd. Available: [Link]

-

V. H. Dibeler, "Mass spectra of fluorocarbons," NIST. Available: [Link]

-

"NMR Chemical Shift Values Table," Chemistry Steps. Available: [Link]

-

"an introduction to acyl chlorides (acid chlorides)," Chemguide. Available: [Link]

-

M. M. Sipin, G. D. Kgakatsi, and N. W. Maxakato, "Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)," NIH. Available: [Link]

-

"Chemical shifts," University of Regensburg. Available: [Link]

-

M. M. Sipin, G. D. Kgakatsi, and N. W. Maxakato, "Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)," PubMed. Available: [Link]

-

Y. Tao, J. D. K. Vandergrift, W. P. McMahon, and K. Jorabchi, "High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow," ACS Publications. Available: [Link]

-

"1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0240787)," Human Metabolome Database. Available: [Link]

-

G. R. Fulmer, A. J. M. Miller, N. H. Sherden, H. E. Gottlieb, A. Nudelman, B. M. Stoltz, J. E. Bercaw, and K. I. Goldberg, "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist," EPFL. Available: [Link]

- "Chemical synthesis method for undecanoyl chloride and lauroyl chloride," Google Patents.

-

"Determining Refractive Index Experiment," YouTube. Available: [Link]

-

F. E. Godinez, K. A. Dahlin, M. J. D. Mau, and W. J. D. van Leeuwen, "Random Forest Classification of Multitemporal Landsat 8 Spectral Data and Phenology Metrics for Land Cover Mapping in the Sonoran and Mojave Deserts," MDPI. Available: [Link]

-

F. E. Godinez, K. A. Dahlin, M. J. D. Mau, and W. J. D. van Leeuwen, "Random forest classification data developed from multitemporal Landsat 8 spectral data and phenology metrics for a subregion in Sonoran and Mojave Deserts, April 2013 – December 2020," USGS.gov. Available: [Link]

-

"2,2,3,3,4,4-hexamethylpentane," Chemsrc. Available: [Link]

Sources

Perfluorocyclohexanecarbonyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Modern Chemistry

In the landscape of contemporary chemical synthesis and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds represents a paramount strategy for modulating physicochemical and biological properties. The unique electronic properties of fluorine—its high electronegativity, the strength of the carbon-fluorine bond, and its relatively small van der Waals radius—collectively empower chemists to fine-tune parameters such as metabolic stability, lipophilicity, and binding affinity. Perfluorocyclohexanecarbonyl chloride, a fully fluorinated derivative of cyclohexanecarbonyl chloride, stands as a valuable reagent in this context. Its perfluorinated ring system offers a metabolically robust and lipophilic moiety, while the acyl chloride functional group provides a versatile handle for a wide array of chemical transformations. This technical guide provides an in-depth exploration of the physicochemical properties, synthesis, and reactivity of this compound, offering practical insights for its application in research and development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical characteristics of a reagent is fundamental to its effective application. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇ClF₁₁O | [1] |

| Molecular Weight | 344.51 g/mol | [1] |

| Predicted Boiling Point | ~139.1 °C at 760 mmHg | [1] |

| Melting Point | 95-96 °C | [1] |

| Solubility | Data not available; predicted to be soluble in fluorinated and polar aprotic solvents. | |

| CAS Number | 58816-79-8 | [1] |

Synthesis of this compound: A Reliable Protocol

The synthesis of this compound is most effectively achieved through the reaction of its corresponding carboxylic acid, perfluorocyclohexanecarboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly employed and highly effective reagent for this transformation.

Experimental Protocol:

Materials:

-

Perfluorocyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add perfluorocyclohexanecarboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane to dissolve the carboxylic acid.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of anhydrous N,N-dimethylformamide (e.g., 1-2 drops).

-

Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) to the reaction mixture at room temperature. The addition should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a basic solution (e.g., NaOH) to neutralize the acidic vapors.

-

Purification: The resulting crude this compound can be purified by distillation under reduced pressure to yield the final product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the highly reactive thionyl chloride and the product acyl chloride with atmospheric moisture.

-

Catalytic DMF: N,N-dimethylformamide acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and facilitates the conversion of the carboxylic acid to the acyl chloride.

-

Excess Thionyl Chloride: A slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

-

Reflux Conditions: Heating the reaction to reflux increases the reaction rate, ensuring a timely and efficient conversion.

Caption: Synthesis of this compound.

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity profile opens the door to a wide range of synthetic transformations, particularly in the construction of amide and ester linkages.

Amide Bond Formation: A Gateway to Bioactive Molecules

The reaction of this compound with primary or secondary amines is a robust and efficient method for the synthesis of perfluorocyclohexyl amides. This reaction proceeds via a nucleophilic acyl substitution mechanism.[2][3][4][5][6]

General Reaction Scheme:

Caption: General scheme for amide bond formation.

Experimental Protocol: Synthesis of a Model Amide

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the desired N-benzyl-perfluorocyclohexanecarboxamide.

Rationale for Procedural Steps:

-

Base: Triethylamine is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product.[3][6]

-

Low Temperature Addition: The initial addition at 0 °C helps to control the exothermic nature of the reaction.

-

Aqueous Work-up: The washing steps are essential to remove the triethylammonium hydrochloride salt and any unreacted starting materials.

Significance in Drug Development:

The incorporation of the perfluorocyclohexyl moiety into drug candidates can offer several advantages:

-

Increased Metabolic Stability: The high strength of the C-F bond makes the perfluorinated ring resistant to oxidative metabolism, potentially increasing the half-life of the drug.

-

Enhanced Lipophilicity: The fluorinated group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the perfluorocyclohexyl group can influence the pKa of nearby functional groups, which can be exploited to optimize drug-target interactions and pharmacokinetic properties.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. Its predictable reactivity, coupled with the unique properties imparted by the perfluorinated ring, makes it an attractive tool for researchers seeking to modulate the biological and physical characteristics of their target compounds. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this reagent in their research endeavors.

References

-

ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. (n.d.). Retrieved from [Link]

-

Kobe University News. Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer. (2022, September 22). Retrieved from [Link]

-

NIST. Cyclohexanecarbonyl chloride. (n.d.). Retrieved from [Link]

-

Cheméo. Chemical Properties of Cyclohexanecarbonyl chloride (CAS 2719-27-9). (n.d.). Retrieved from [Link]

-

Chemguide. reaction between acyl chlorides and amines - addition / elimination. (n.d.). Retrieved from [Link]

-

PubChem. Cyclohexanecarbonyl chloride. (n.d.). Retrieved from [Link]

- Google Patents. Preparation of carbonyl chlorides. (n.d.).

-

Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Retrieved from [Link]

-

Chemguide. the reaction of acyl chlorides with ammonia and primary amines. (n.d.). Retrieved from [Link]

-

YouTube. Reactions Acid Chlorides With Amines. (2017, March 13). Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of Perfluorocyclohexanecarbonyl Chloride

Introduction

Perfluorocyclohexanecarbonyl chloride (C₇ClF₁₁O) is a highly fluorinated organic compound of significant interest in the synthesis of specialized polymers, pharmaceuticals, and advanced materials. Its unique properties, imparted by the dense fluorine substitution, necessitate a robust analytical framework for structural confirmation and purity assessment. This guide provides an in-depth exploration of the expected spectral characteristics of this compound across four key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Given the limited availability of published, peer-reviewed spectral data for this specific molecule, this guide will adopt a predictive and illustrative approach. We will leverage established principles of spectroscopy for organofluorine compounds and data from analogous structures to forecast the spectral features of this compound. This methodology mirrors the real-world challenges faced by researchers working with novel compounds and serves as a practical framework for spectral interpretation in the absence of complete reference data.

Molecular Structure and Expected Spectral Complexity

The structure of this compound, with its perfluorinated cyclohexane ring and an acid chloride functional group, presents a fascinating case for spectral analysis. The high degree of fluorination is expected to profoundly influence the electronic environment of the carbon skeleton, leading to characteristic shifts and coupling patterns in NMR spectroscopy, a high-frequency carbonyl stretch in the IR spectrum, and distinct fragmentation pathways in mass spectrometry.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 NMR is the most informative technique for characterizing perfluorinated compounds due to its 100% natural abundance and high sensitivity.[1] The ¹⁹F NMR spectrum of this compound is anticipated to be complex, reflecting the diastereotopic nature of the fluorine atoms on the cyclohexane ring.

Predicted ¹⁹F NMR Spectrum:

The perfluorocyclohexane ring lacks the conformational mobility of its hydrogenated counterpart, adopting a more rigid chair-like conformation. This rigidity, coupled with the substitution of one fluorine with a -COCl group, renders all fluorine atoms chemically and magnetically non-equivalent. We would expect to see a series of complex multiplets in the ¹⁹F NMR spectrum.

Table 1: Predicted ¹⁹F NMR Chemical Shift Ranges and Multiplicities

| Fluorine Environment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity |

| -F -C=O | -70 to -20[2] | Complex Multiplet |

| -CF ₂- (axial and equatorial) | +80 to +140[2] | Complex Multiplets (AB quartets further split) |

| -CF - | +140 to +250[2] | Complex Multiplet |

The chemical shifts are broad predictions based on typical ranges for similar functional groups.

The geminal fluorine atoms on each CF₂ group are diastereotopic and will exhibit distinct chemical shifts, coupling to each other to form an AB quartet. Each line of this quartet will be further split by coupling to vicinal and other through-space fluorine atoms, resulting in highly complex multiplets.[3] The wide chemical shift dispersion in ¹⁹F NMR is a significant advantage, as it is likely to resolve these intricate signals.[1]

Experimental Protocol for ¹⁹F NMR Spectroscopy:

A standard approach for acquiring a high-quality ¹⁹F NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent with low fluorine content (e.g., CDCl₃, acetone-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Acquisition Parameters:

-

Set the spectrometer to the ¹⁹F frequency.

-

Use a standard pulse-acquire sequence.

-

Employ a spectral width appropriate for the wide chemical shift range of fluorinated compounds (e.g., -250 to +250 ppm).

-

Ensure a sufficient relaxation delay (D1) of 2-5 seconds to allow for full relaxation of the fluorine nuclei.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound will be characterized by large one-bond and smaller long-range carbon-fluorine coupling constants (J-coupling), which can complicate the spectrum.[4]

Predicted ¹³C NMR Spectrum:

Due to the electron-withdrawing effects of fluorine, the ¹³C chemical shifts are expected to be in the downfield region of the spectrum. The carbonyl carbon will also be influenced by the adjacent fluorine and chlorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts and Couplings

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹JCF) |

| C =O | 160 - 170 | Triplet (coupling to two adjacent F atoms) |

| -C F-COCl | 110 - 125 | Doublet |

| -C F₂- | 105 - 120 | Triplet |

These are estimated chemical shifts and the actual values can vary.

The one-bond C-F coupling constants are typically large, on the order of 200-300 Hz.[4] This will result in the splitting of each carbon signal into a multiplet corresponding to the number of directly attached fluorine atoms. Long-range C-F couplings will further increase the complexity of these multiplets.[5] To simplify the spectrum and aid in assignment, a ¹³C{¹H, ¹⁹F} double-decoupling experiment could be performed.[5]

Experimental Protocol for ¹³C NMR Spectroscopy:

Caption: Workflow for ¹³C NMR Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. In this compound, the most prominent feature will be the carbonyl (C=O) stretching vibration of the acid chloride.

Predicted IR Spectrum:

The IR spectrum will be dominated by strong absorptions corresponding to C-F and C=O bond vibrations.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Acid Chloride) | 1810 - 1775[6] | Strong |

| C-F | 1350 - 1100 | Strong, multiple bands |

| C-Cl | 730 - 550[6] | Medium to Strong |

The C=O stretching frequency in acid chlorides is significantly higher than in other carbonyl compounds due to the inductive effect of the electronegative chlorine atom.[7] The presence of numerous C-F bonds will result in a complex and intense series of bands in the fingerprint region.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and identify the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For perfluorinated compounds, fragmentation can be complex.

Predicted Mass Spectrum (Electron Ionization - EI):

The molecular ion peak (M⁺) may be weak or absent due to the lability of the C-Cl and C-C bonds under EI conditions. The fragmentation pattern will likely be dominated by the loss of the chlorine atom and subsequent fragmentation of the perfluorinated ring.

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z | Identity | Comments |

| [M-Cl]⁺ | C₇F₁₁O⁺ | Loss of the chlorine radical. Expected to be a prominent peak. |

| [M-COCl]⁺ | C₆F₁₁⁺ | Loss of the carbonyl chloride group. |

| CₓFᵧ⁺ | Various | Fragmentation of the perfluorocyclohexane ring. |

Studies on similar perfluorinated compounds suggest that fragmentation often involves the "unzipping" of the perfluoroalkyl chain, leading to a series of CₙF₂ₙ⁺ ions.[8] The fragmentation of perfluoroalkyl anions, which can be studied by negative ion mass spectrometry, also shows complex rearrangements.[8]

Experimental Protocol for Mass Spectrometry:

Caption: General Workflow for EI Mass Spectrometry.

Conclusion

References

-

Chemistry LibreTexts. (n.d.). Infrared spectra of acid chlorides. Retrieved from [Link]

- Arsenault, G., Chittim, B., McAlees, A., McCrindle, R., & Riddell, N. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS.

- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.

- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Introduction to Spectroscopy.

- YouTube. (2024, June 17).

- ACS Publications. (2025, August 11). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry.

- ResearchGate. (n.d.). 13C/19F high-resolution solid-state NMR studies on layered carbon-fluorine compounds.

- MSU Chemistry. (2022, November 16). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry.

- Oregon State University. (n.d.).

- ResearchGate. (2025, December 14).

- Marquette University. (n.d.). The Solid State 13C-NMR and 19F-NMR Spectra of Some Graphite Fluorides.

- Wikipedia. (n.d.). Acyl chloride.

- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.

- ChemSrc. (2025, August 21). CAS#:58816-79-8 | 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl chloride.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine.

- NMR Service. (n.d.). 19Flourine NMR.

- NIH. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PMC.

- UCSB. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.

- ChemSigma. (n.d.). 58816-79-8 this compound.

- ResearchGate. (n.d.).

- SpectraBase. (n.d.). FMOC-chloride - Optional[FTIR] - Spectrum.

- SpectraBase. (n.d.). FMOC-chloride - Optional[13C NMR] - Spectrum.

- NIST. (n.d.). Cyclohexanecarbonyl chloride. NIST WebBook.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. (n.d.). FT-IR spectrum showing C-Cl stretching and O-H stretching.

- ChemicalBook. (n.d.). Cyclopropanecarbonyl Chloride(4023-34-1) 1H NMR spectrum.

- SpectraBase. (n.d.). FMOC-chloride.

- ChemicalBook. (n.d.). Cyclohexanecarboxylic acid chloride(2719-27-9) 1H NMR spectrum.

- NIST. (n.d.). Cyclohexane, chloro-. NIST WebBook.

- NIST. (n.d.). Cyclopentanecarbonyl chloride. NIST WebBook.

- NIST. (n.d.). Chlorotrifluoromethane. NIST WebBook.

- NIST. (n.d.). Perfluorooctanoyl chloride. NIST WebBook.

Sources

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. 19F [nmr.chem.ucsb.edu]

- 3. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. well-labs.com [well-labs.com]

Foreword: The Role of Perfluorinated Acyl Chlorides in Modern Chemistry

An In-depth Technical Guide to the Reactivity of Perfluorocyclohexanecarbonyl Chloride with Nucleophiles

This compound (C₇ClF₁₁O) stands as a pivotal reagent for the introduction of the perfluorocyclohexyl moiety into a diverse range of molecular architectures. This structural unit is of high interest to researchers in medicinal chemistry and materials science. The unique properties conferred by extensive fluorination—such as enhanced thermal stability, metabolic resistance, and altered lipophilicity—make it a valuable building block. Understanding the reactivity of this acyl chloride is paramount for its effective and safe utilization. This guide offers a detailed exploration of its reactions with common nucleophiles, grounded in mechanistic principles and practical laboratory considerations.

The Electronic Heart of Reactivity: Nucleophilic Acyl Substitution

The reactivity of this compound is dominated by the nucleophilic acyl substitution mechanism. The central carbonyl carbon is rendered highly electrophilic (electron-deficient) by the cumulative inductive electron-withdrawing effects of three key components: the electronegative oxygen atom, the chlorine atom, and, most significantly, the bulky perfluorocyclohexyl (C₆F₁₁) group.

The C₆F₁₁ group, with its eleven fluorine atoms, exerts a powerful electron-withdrawing effect, pulling electron density away from the carbonyl carbon far more effectively than a standard cyclohexyl group. This heightened electrophilicity makes the carbonyl carbon an exceptionally attractive target for nucleophiles.

The general mechanism proceeds in two stages: nucleophilic addition to the carbonyl, forming a transient tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group, to reform the carbonyl double bond.

Caption: General workflow for nucleophilic acyl substitution.

Reaction with Nitrogen Nucleophiles: Amide Synthesis

The reaction of this compound with primary and secondary amines is a robust and highly efficient method for synthesizing N-substituted perfluorocyclohexanecarboxamides.

Mechanism & Causality: Amines are potent nucleophiles due to the lone pair of electrons on the nitrogen atom.[1] The reaction is typically rapid and highly exothermic. A key consideration is the stoichiometric production of hydrogen chloride (HCl).[2] This acidic byproduct will readily react with the basic amine starting material to form an ammonium salt, rendering the amine non-nucleophilic and halting the reaction.

To prevent this, the reaction is almost always conducted in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) or with at least two equivalents of the reactant amine.[3][4] The first equivalent acts as the nucleophile, while the second acts as a base to "scavenge" the HCl produced.

Caption: Amidation of this compound.

Experimental Protocol: General Amide Synthesis

This protocol is a self-validating system; successful formation of the salt byproduct (typically a precipitate) alongside the desired amide provides an internal check on the reaction's progress.

-

Inert Atmosphere: To a dry, oven-dried flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 - 1.5 eq.).

-

Cooling: Cool the mixture to 0 °C in an ice bath. This is crucial to manage the exothermic nature of the reaction.

-

Reagent Addition: Under a nitrogen or argon atmosphere, add this compound (1.0 eq.) dropwise to the stirring solution. The high reactivity necessitates slow addition to maintain temperature control.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Work-up: Upon completion, the typical work-up involves washing the reaction mixture with dilute aqueous acid (to remove excess base and amine salts), followed by water and brine. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide, which can be purified by chromatography or recrystallization.

Reaction with Oxygen Nucleophiles: Esterification & Hydrolysis